molecular formula C17H21FN2O2 B2932411 [1-(tert-butyl)-1H-pyrazol-4-yl][2-(3-fluoropropoxy)phenyl]methanone CAS No. 957014-57-2

[1-(tert-butyl)-1H-pyrazol-4-yl][2-(3-fluoropropoxy)phenyl]methanone

Cat. No. B2932411
CAS RN: 957014-57-2
M. Wt: 304.365
InChI Key: GCNUZIOVSYJMRK-UHFFFAOYSA-N
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Description

“[1-(tert-butyl)-1H-pyrazol-4-yl][2-(3-fluoropropoxy)phenyl]methanone” is a chemical compound with the linear formula C17H21FN2O2 . It has a molecular weight of 304.36 . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for the compound is 1S/C17H21FN2O2/c1-17(2,3)20-12-13(11-19-20)16(21)14-7-4-5-8-15(14)22-10-6-9-18/h4-5,7-8,11-12H,6,9-10H2,1-3H3 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.


Physical And Chemical Properties Analysis

The compound is in liquid form . It has a molecular weight of 304.36 . The InChI code for the compound is 1S/C17H21FN2O2/c1-17(2,3)20-12-13(11-19-20)16(21)14-7-4-5-8-15(14)22-10-6-9-18/h4-5,7-8,11-12H,6,9-10H2,1-3H3 .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

(1-tert-butylpyrazol-4-yl)-[2-(3-fluoropropoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O2/c1-17(2,3)20-12-13(11-19-20)16(21)14-7-4-5-8-15(14)22-10-6-9-18/h4-5,7-8,11-12H,6,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCNUZIOVSYJMRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(C=N1)C(=O)C2=CC=CC=C2OCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101328527
Record name (1-tert-butylpyrazol-4-yl)-[2-(3-fluoropropoxy)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101328527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666218
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

[1-(tert-butyl)-1H-pyrazol-4-yl][2-(3-fluoropropoxy)phenyl]methanone

CAS RN

957014-57-2
Record name (1-tert-butylpyrazol-4-yl)-[2-(3-fluoropropoxy)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101328527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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